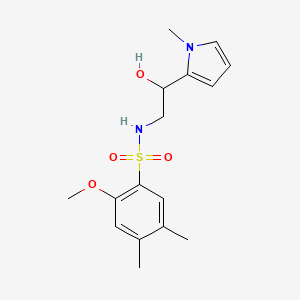
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
This compound, due to its imidazole core, shows potential antibacterial and antimycobacterial activities. Imidazole derivatives are known to act against a variety of bacterial strains by interfering with the synthesis of the bacterial cell wall or DNA replication. They can be particularly effective against drug-resistant strains, making them valuable in the development of new antibiotics .
Anti-inflammatory Properties
The imidazole moiety is also associated with anti-inflammatory properties. This can be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory process. Such compounds could be used in the treatment of chronic inflammatory diseases .
Antitumor Applications
Imidazole derivatives have been studied for their antitumor properties. They may work by disrupting the cell cycle of tumor cells or inducing apoptosis. This makes them candidates for cancer chemotherapy agents .
Antidiabetic Effects
Some imidazole-based compounds have shown promise in the treatment of diabetes. They may exert their effects by modulating insulin signaling pathways or by acting as agonists to certain receptors involved in glucose metabolism .
Antiviral Capabilities
The structural similarity of imidazole derivatives to nucleotides allows them to interfere with viral replication. This property can be harnessed to develop antiviral drugs that are effective against a range of viruses .
Antioxidant Potential
Imidazole derivatives, including the compound , have demonstrated antioxidant potential. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases and aging processes .
Mecanismo De Acción
Target of Action
The primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” are currently unknown. This compound contains a pyrrole ring, which is a common structure in many biologically active compounds . .
Mode of Action
Compounds containing a pyrrole ring are known to interact with various biological targets through different mechanisms . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical environment.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound. Pyrrole-containing compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrole-containing compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-8-15(22-4)16(9-12(11)2)23(20,21)17-10-14(19)13-6-5-7-18(13)3/h5-9,14,17,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHAUUDMSDJKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CN2C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
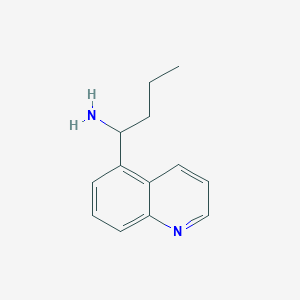
![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)
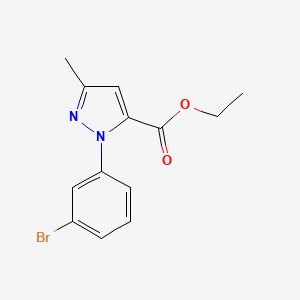
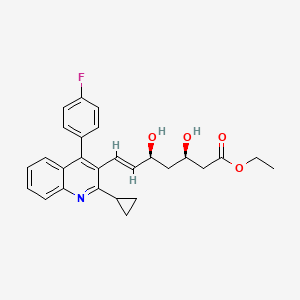
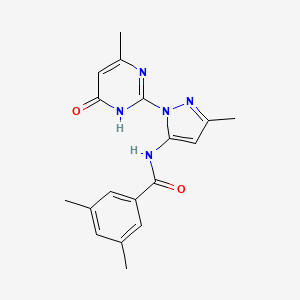

![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)
